

early studies on aluminum zirconium pentachlorohydrate gly

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Compound of Interest

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An In-Depth Technical Guide on Foundational Studies of **Aluminum Zirconium Pentachlorohydrate Glycine** Complexes

Abstract

Aluminum Zirconium Pentachlorohydrate Glycine (AZG) is a key active ingredient in modern over-the-counter (OTC) antiperspirant formulations. As a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine, it represents a significant advancement over earlier, more acidic aluminum salts.[1][2] This technical guide provides a comprehensive review of the foundational and key studies that elucidate its mechanism of action, clinical efficacy, and toxicological safety profile. It summarizes quantitative data from pivotal clinical and dermal absorption studies, details the experimental protocols employed, and uses visualizations to clarify complex processes and relationships for researchers, scientists, and drug development professionals. The compiled evidence underscores the scientific basis for AZG's classification as a safe and effective agent for reducing perspiration.

Chemical Background and Historical Context

The use of aluminum salts as antiperspirant agents dates back to the early 20th century, starting with aluminum chloride (ACL).[3] While effective, early salts like ACL were highly acidic, leading to significant skin irritation and damage to clothing.[3] This prompted the development of buffered salts like aluminum chlorohydrate (ACH). Further innovation led to the creation of aluminum zirconium chlorohydrate glycine complexes (ZAGs), including pentachlorohydrate gly.

[3] These complexes were designed to be more effective than ACH, particularly in anhydrous formulations.[3][4]

Aluminum Zirconium Pentachlorohydrate Gly is a complex of aluminum zirconium pentachlorohydrate and glycine, where glycine displaces some of the water molecules coordinated to the metal ions.[1][2] Glycine acts as a buffering agent, raising the pH and reducing irritation compared to older salts.[3] It also plays a crucial role in stabilizing the complex in aqueous solutions, preventing the premature polymerization of zirconium species, which could otherwise reduce the antiperspirant's efficacy over time.[5]

Mechanism of Action: The Physical Plug Formation

The primary mechanism of action for AZG is not pharmacological but rather a physical obstruction of the eccrine sweat duct.[6][7] When applied to the skin, the salt complex dissolves in sweat and undergoes hydrolysis.[3][8] This process, driven by the change in pH upon contact with sweat, leads to the polymerization of the aluminum and zirconium species.[3] These polymers then interact and co-precipitate with proteins and peptides present in sweat, forming an amorphous, gel-like plug within the superficial portion of the sweat duct.[8][9] This plug physically blocks the duct, preventing sweat from reaching the skin's surface.[7][10] The plug is temporary and is gradually sloughed off as part of the natural skin renewal process, at which point normal sweating resumes.[7][11]

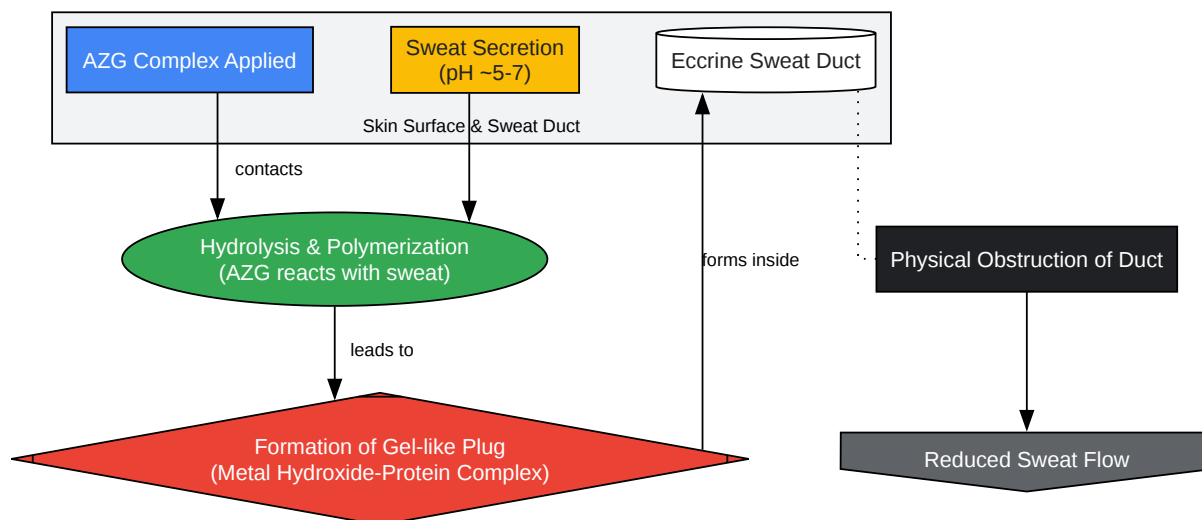


Figure 1: Antiperspirant Mechanism of Action

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Workflow of the antiperspirant mechanism of action.

Pivotal Efficacy Studies

Early and subsequent clinical research focused on quantifying the sweat reduction efficacy of AZG-containing formulations, often in comparison to prescription-strength products. These studies were critical in establishing their performance and favorable irritation profile.

Data Presentation: Comparative Sweat Reduction

The following table summarizes the typical findings from clinical trials comparing an OTC anhydrous AZG antiperspirant with a prescription aluminum chloride product. The key outcome was to demonstrate non-inferiority in efficacy with a significant reduction in irritation.

Parameter	OTC Anhydrous AZG AP	Prescription Aluminum Chloride AP	Non-Inferiority Boundary
Sweat Reduction Efficacy	Statistically similar	Statistically similar	< 20% difference
Axillary Irritation	Substantially lower	Significantly higher	N/A

Table 1: Summary of comparative clinical efficacy data. Studies demonstrated that OTC AZG formulations could provide sweat reduction statistically similar to prescription treatments, but with significantly less skin irritation.[\[8\]](#)[\[12\]](#)

Experimental Protocol: Clinical Efficacy Trial

A representative protocol for these comparative studies is detailed below.[\[12\]](#)

- **Panelist Selection:** Subjects with a history of heavy underarm sweating (hyperhidrosis) were recruited for the studies.
- **Study Design:** The studies were randomized and blinded. Each panelist had one underarm assigned to the OTC AZG product and the other to the prescription aluminum chloride product.
- **Product Application:** Panelists applied the assigned product to the dry axilla every evening for a period of 7 to 10 days.
- **Sweat Collection:** Gravimetric sweat collection was performed at baseline (Day 1, before application) and at subsequent time points (e.g., Day 7 and Day 10). This involves placing

absorbent pads in the axilla under controlled temperature and humidity conditions for a set period and measuring the weight of sweat collected.

- Irritation Evaluation: Dermatological evaluation for axillary irritation (e.g., redness, edema, itching) was conducted at each visit.
- Data Analysis: Mixed model statistical techniques were used to analyze the sweat weight data. A 95% confidence interval was constructed to assess non-inferiority, with a pre-defined boundary condition (e.g., 20%) based on consumer perception of efficacy differences.[12]

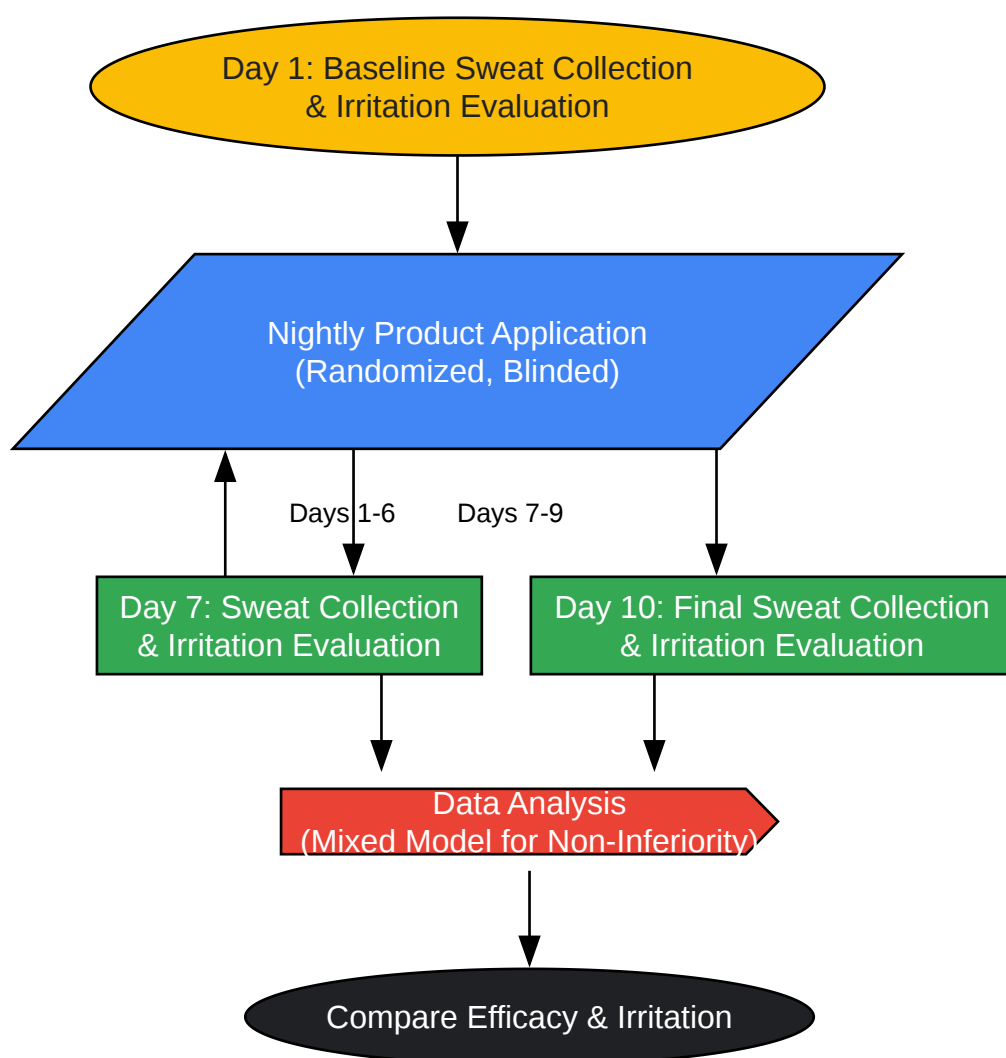


Figure 2: Clinical Efficacy Protocol

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Clinical protocol for comparative efficacy studies.

Safety and Toxicological Profile

The safety of aluminum-containing antiperspirants has been extensively evaluated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Scientific Committee on Consumer Safety (SCCS).^{[1][11]} A key focus of this research has been the potential for systemic exposure through dermal absorption.

Dermal Absorption Studies

Concerns about the systemic effects of aluminum necessitated robust studies to quantify its penetration through the skin. Early studies suggested very low absorption, and this was definitively confirmed by a key study using a ²⁶Al microtracer and Accelerator Mass Spectrometry (AMS), which can distinguish applied aluminum from natural background levels.^[13]

Study Type	Skin Condition	Dermal Absorption (% of Applied Dose)	Source
In-vivo (²⁶ Al Microtracer)	Healthy, intact skin	0.00052%	^{[11][13]}
In-vitro (Franz Cell)	Healthy, intact skin	≤0.07%	^[14]
In-vivo (²⁶ Al)	Healthy, intact skin	~0.012%	^[14]

Table 2: Summary of quantitative data from key dermal absorption studies. The data consistently demonstrates that an extremely small fraction of aluminum from antiperspirants is absorbed through healthy skin.

The protocol for this definitive human study was designed to determine the absolute bioavailability of aluminum from a representative antiperspirant formulation.[\[13\]](#)

- Test Formulation: A roll-on antiperspirant was prepared using aluminum chlorohydrate (ACH) labeled with the stable isotope ^{26}Al . ACH is considered representative of the gel-forming mechanism shared by AZG complexes.[\[15\]](#)
- Volunteer Groups:
 - Test Group: Received a single topical application of the ^{26}Al -labeled antiperspirant formulation to the underarms.
 - Reference Group: Received a single intravenous (IV) dose of ^{26}Al -aluminium-citrate. This group is essential to normalize the urinary excretion data and calculate the absolute fraction absorbed from the topical application.
- Sample Collection: For both groups, total urine output and periodic blood samples were collected for an extended period (e.g., up to 240 hours or more).
- Sample Analysis: The concentration of ^{26}Al in the urine and blood samples was quantified using the highly sensitive technique of Accelerator Mass Spectrometry (AMS).
- Bioavailability Calculation: The dermal fraction absorbed (Fabs) was calculated as the ratio of the total percentage of the dose excreted in urine following topical application to the total percentage of the dose excreted in urine following IV administration.[\[13\]](#)

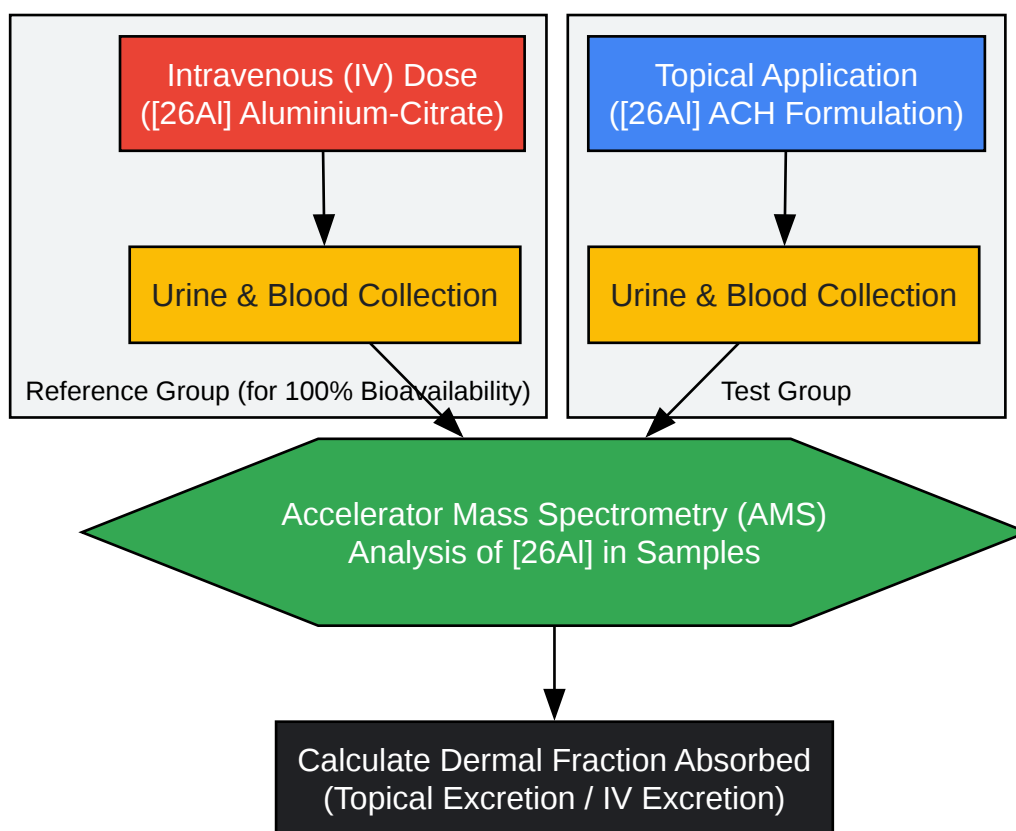


Figure 3: Dermal Absorption Study Workflow

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Experimental workflow for the ^{26}Al dermal absorption study.

Regulatory and Long-Term Safety Assessment

- **Regulatory Status:** The FDA has reviewed the safety of aluminum zirconium chlorohydrate glycine ingredients and approved their use in OTC antiperspirant drug products at concentrations up to 20%.^{[1][9][16]}
- **Carcinogenicity and Neurotoxicity:** Despite public concerns, numerous scientific expert committees have evaluated the data and found no causal link between the use of aluminum-containing antiperspirants and the risk of breast cancer or Alzheimer's disease.^{[11][14]} The SCCS concluded that exposure to aluminum from daily cosmetic use does not significantly add to the systemic body burden of aluminum from other sources like food and water.^[11]

Physicochemical Characterization and Efficacy

The efficacy of AZG salts is closely related to their physicochemical properties, particularly the size of the aluminum and zirconium polymer species in the complex.

- **USP Specifications:** The United States Pharmacopeia (USP) defines specifications for AZG solutions, including an aluminum-to-zirconium atomic ratio between 6.0:1 and 10.0:1 and an (aluminum plus zirconium)-to-chloride atomic ratio between 2.1:1 and 1.51:1.[17]
- **Polymer Size and Efficacy:** Size exclusion chromatography has been used to separate the different polymer species within an AZG complex. These are often denoted as Peaks 1 through 5/6, in order of decreasing size. Studies have shown that a higher concentration of smaller aluminum species (specifically "Peak 4") is correlated with enhanced antiperspirant efficacy.[18] This is likely because these smaller oligomers can more effectively diffuse into the sweat duct to form the occlusive plug.

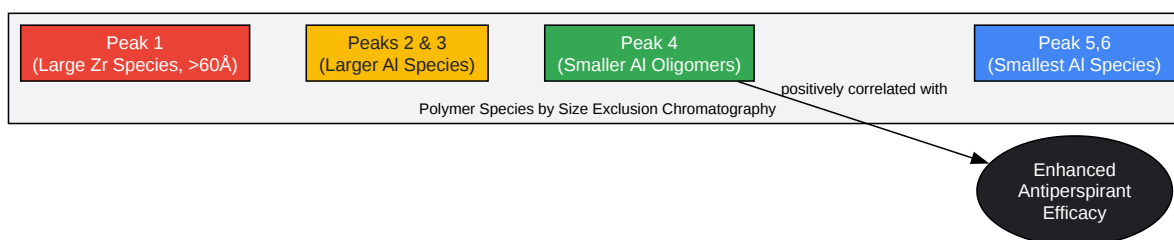


Figure 4: Polymer Size and Efficacy

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Relationship between Al/Zr polymer size and efficacy.

Conclusion

The body of scientific evidence from early and foundational studies demonstrates that **Aluminum Zirconium Pentachlorohydrate Glycine** is a highly effective antiperspirant agent with a well-established safety profile. Its mechanism relies on the formation of a temporary, physical plug in the sweat duct. Clinical trials have confirmed its efficacy, which is comparable to prescription-strength alternatives but with significantly less irritation. Furthermore, definitive toxicological studies using advanced methods have shown that dermal absorption of aluminum

from these complexes is exceptionally low. This technical review of the core data affirms the scientific basis for the widespread use of AZG in OTC antiperspirant products.

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